

BLT-1 Expression: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: BLT-1

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An In-depth Technical Guide on the Leukotriene B4 Receptor 1 (**BLT-1**)

This guide provides a detailed overview of the expression of Leukotriene B4 Receptor 1 (**BLT-1**) across various human tissues. It is intended for researchers, scientists, and drug development professionals interested in the role of **BLT-1** in health and disease. This document summarizes quantitative expression data, provides detailed experimental protocols for its detection, and visualizes its key signaling pathways.

Introduction to BLT-1

Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory responses. Its effects are primarily mediated through the high-affinity G protein-coupled receptor, **BLT-1**.^[1] **BLT-1** is predominantly expressed on the surface of leukocytes and plays a crucial role in their recruitment and activation at sites of inflammation.^{[1][2]} Understanding the tissue-specific expression and signaling of **BLT-1** is critical for the development of targeted therapeutics for various inflammatory diseases, autoimmune disorders, and cancer.

BLT-1 Expression Across Human Tissues

The expression of **BLT-1** is most prominent in immune cells, reflecting its central role in the immune system. However, its expression can also be detected in other tissues, particularly under inflammatory conditions.

Quantitative mRNA Expression of LTB4R1

The following table summarizes the mRNA expression levels of the LTB4R gene, which encodes for **BLT-1**, across a range of human tissues. The data is presented in normalized protein-coding transcripts per million (nTPM) and is sourced from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.^[3] Tissues with high expression are indicative of a significant physiological role for **BLT-1**.

Tissue	Mean nTPM	Data Source
Immune System		
Whole Blood	25.8	GTEx, HPA ^[3]
Spleen	18.9	GTEx, HPA ^[3]
Lymph Node	11.5	GTEx, HPA ^[3]
Bone Marrow	10.2	HPA ^[3]
Tonsil	9.8	HPA ^[3]
Other Tissues		
Lung	5.7	GTEx, HPA ^[3]
Small Intestine - Terminal Ileum	4.9	GTEx, HPA ^[3]
Colon - Transverse	3.5	GTEx, HPA ^[3]
Liver	2.1	GTEx, HPA ^[3]
Skin - Sun Exposed (Lower leg)	1.8	GTEx ^[3]
Adipose - Subcutaneous	1.7	GTEx, HPA ^[3]
Stomach	1.6	GTEx, HPA ^[3]
Heart - Left Ventricle	0.8	GTEx, HPA ^[3]
Brain - Cortex	0.3	GTEx, HPA ^[3]
Skeletal Muscle	0.3	GTEx, HPA ^[3]

This table presents a selection of tissues. For a comprehensive dataset, please refer to the GTEx portal and the Human Protein Atlas.[\[3\]](#)

Protein Expression

Immunohistochemical studies have confirmed the membranous and cytoplasmic expression of **BLT-1** in immune cells within various tissues.[\[4\]](#) Notably, high expression is observed in:

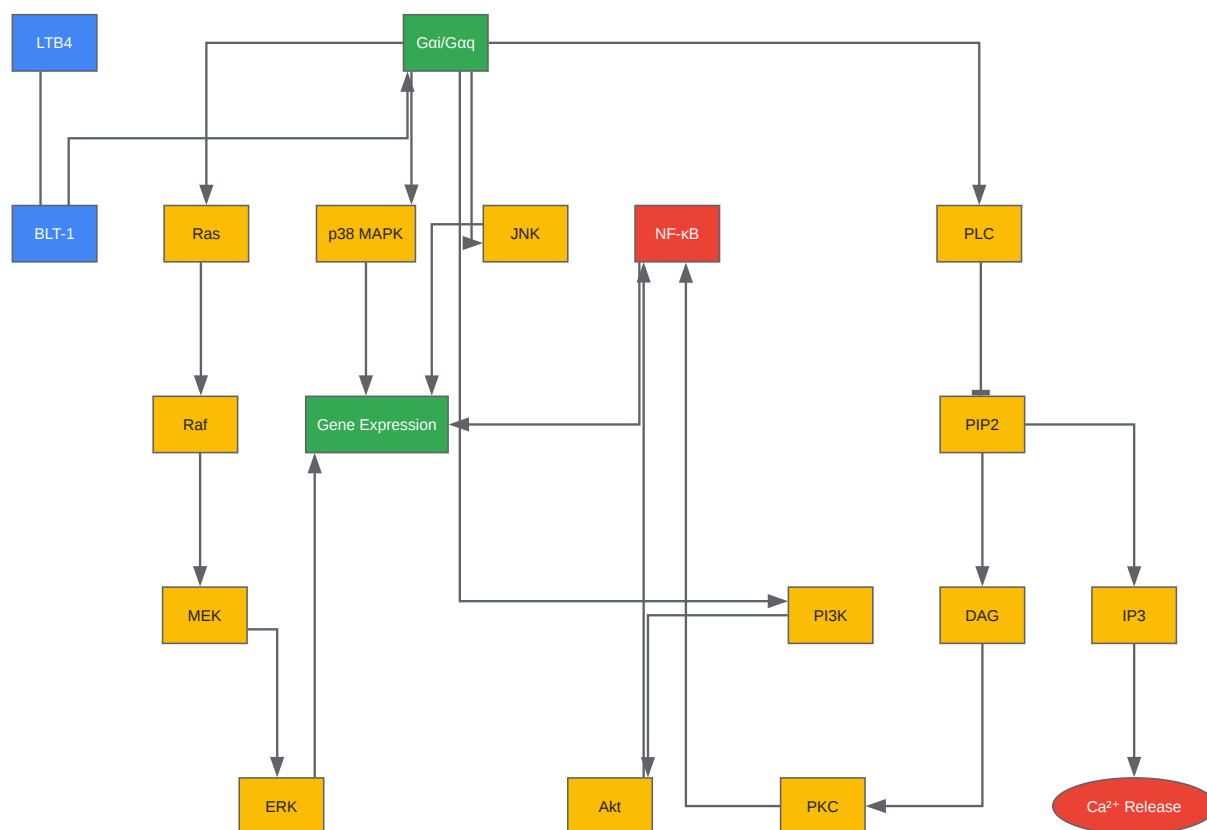
- Neutrophils: These are among the first responders to sites of inflammation, and **BLT-1** is critical for their migration and activation.[\[1\]](#)
- Monocytes and Macrophages: **BLT-1** signaling is involved in their recruitment and inflammatory functions.[\[1\]](#)
- T-lymphocytes: **BLT-1** is expressed on effector T cells and plays a role in their recruitment to inflamed tissues.[\[5\]](#)[\[6\]](#)
- Dendritic Cells: **BLT-1** expression is also found on dendritic cells, suggesting a role in antigen presentation and the initiation of adaptive immune responses.[\[1\]](#)

BLT-1 Signaling Pathways

Upon binding of its ligand LTB₄, **BLT-1** activates several downstream signaling cascades that are crucial for mediating inflammatory responses. The primary signaling pathway involves the activation of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Another important pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, p38, and JNK. These pathways regulate gene expression and contribute to the long-term inflammatory response.

Below is a diagram illustrating the key signaling events downstream of **BLT-1** activation in an immune cell.



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BLT-1 Signaling Cascade

Experimental Protocols

Accurate detection and quantification of **BLT-1** expression are essential for research and drug development. This section provides detailed protocols for common experimental techniques

used to study **BLT-1**.

Immunohistochemistry (IHC) for BLT-1 in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting **BLT-1** protein in formalin-fixed paraffin-embedded (FFPE) human tissue sections, such as tonsil.[\[7\]](#)

I. Deparaffinization and Rehydration

- Bake slides at 60°C for 60 minutes.
- Immerse slides in two changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in distilled water for 5 minutes.

II. Antigen Retrieval

- Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
- Heat the solution to 95-100°C for 20-40 minutes in a water bath or steamer.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in distilled water and then in a wash buffer (e.g., PBS with 0.05% Tween-20).

III. Staining

- Incubate slides with a hydrogen peroxide blocking solution for 10 minutes to quench endogenous peroxidase activity.
- Rinse with wash buffer.

- Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 60 minutes to prevent non-specific antibody binding.
- Incubate with the primary antibody against **BLT-1** (at a pre-optimized dilution) overnight at 4°C in a humidified chamber.
- Rinse with wash buffer (3 changes for 5 minutes each).
- Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Rinse with wash buffer.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Rinse with wash buffer.
- Incubate with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color develops.
- Rinse with distilled water.

IV. Counterstaining and Mounting

- Counterstain with hematoxylin for 1-2 minutes.
- Rinse with tap water.
- Dehydrate through graded ethanol solutions (70%, 95%, 100%).
- Clear in xylene.
- Mount with a permanent mounting medium.

The following diagram illustrates the general workflow for immunohistochemistry.



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IHC Staining Workflow

Western Blotting for BLT-1 Detection

This protocol is designed for the detection of **BLT-1** protein in human cell lysates, such as those from isolated neutrophils.^{[8][9]}

I. Sample Preparation

- Isolate neutrophils from whole blood using density gradient centrifugation.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (protein lysate).
- Determine the protein concentration using a BCA or Bradford assay.

II. SDS-PAGE and Protein Transfer

- Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load samples onto a 10% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes.

III. Immunodetection

- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

- Incubate the membrane with the primary antibody against **BLT-1** (at a pre-optimized dilution) overnight at 4°C with gentle agitation.
- Wash the membrane with TBST (3 changes for 10 minutes each).
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST (3 changes for 10 minutes each).
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using a chemiluminescence imaging system.

The following diagram outlines the key steps in a Western blotting experiment.



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Western Blotting Workflow

Flow Cytometry for **BLT-1** Expression on Leukocytes

This protocol describes the staining of human peripheral blood mononuclear cells (PBMCs) to identify and quantify **BLT-1** expression on different leukocyte subsets.^{[10][11]}

I. Cell Preparation

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells twice with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Resuspend the cells to a concentration of 1×10^7 cells/mL in FACS buffer.

II. Staining

- Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes.

- Add Fc block (e.g., Human TruStain FcX™) and incubate for 10 minutes at room temperature to block non-specific antibody binding to Fc receptors.
- Add the cocktail of fluorochrome-conjugated antibodies. A recommended panel for identifying major leukocyte subsets and **BLT-1** expression is provided below.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of FACS buffer.
- Resuspend the cells in 300-500 µL of FACS buffer for analysis.
- (Optional) Add a viability dye (e.g., 7-AAD or propidium iodide) just before analysis to exclude dead cells.

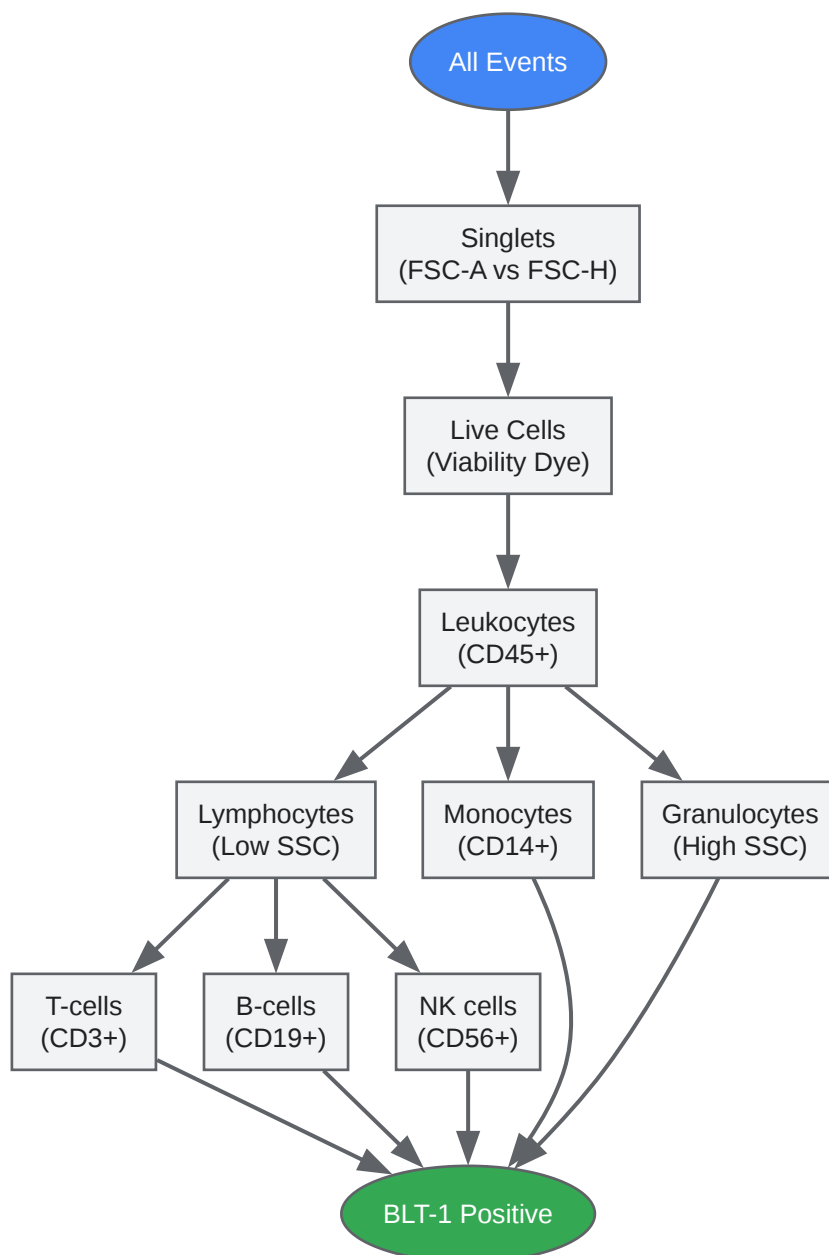
Recommended Antibody Panel:

Target	Fluorochrome	Cell Population
BLT-1	PE	Target of interest
CD45	APC-H7	All leukocytes
CD3	FITC	T-lymphocytes
CD14	PerCP-Cy5.5	Monocytes
CD16	PE-Cy7	Neutrophils, NK cells
CD19	APC	B-lymphocytes
CD56	BV421	NK cells

III. Data Acquisition and Analysis

- Acquire the samples on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on single, live cells, and then identify the different leukocyte populations based on their specific markers. Finally, quantify the expression of **BLT-1** on each subset.

The following diagram shows a logical workflow for gating cells in a flow cytometry experiment to analyze **BLT-1** expression.



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Flow Cytometry Gating Strategy

Quantitative PCR (qPCR) for LTB4R1 mRNA

This protocol provides a method for the quantitative analysis of LTB4R1 mRNA expression in human tissues or cells.[12]

I. RNA Extraction and cDNA Synthesis

- Extract total RNA from tissue or cell samples using a suitable method (e.g., TRIzol reagent or a column-based kit).
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

II. qPCR Reaction

- Prepare a qPCR reaction mix containing:
 - SYBR Green or TaqMan master mix
 - Forward and reverse primers for LTB4R1
 - cDNA template
 - Nuclease-free water
- Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
- Perform the qPCR reaction in a real-time PCR instrument with a typical thermal cycling profile:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds

- Include a melt curve analysis at the end of the run when using SYBR Green to ensure product specificity.

III. Data Analysis

- Determine the cycle threshold (Ct) values for both the target gene (LTB4R1) and the housekeeping gene.
- Calculate the relative expression of LTB4R1 using the $\Delta\Delta C_t$ method. For absolute quantification, generate a standard curve using a known amount of a plasmid containing the LTB4R1 amplicon.

The following diagram illustrates the workflow for a qPCR experiment.



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qPCR Experimental Workflow

Conclusion

This technical guide provides a comprehensive resource for researchers studying **BLT-1**. The provided data on tissue expression, detailed experimental protocols, and visualization of signaling pathways will aid in the design and execution of experiments aimed at understanding the role of **BLT-1** in various physiological and pathological processes. Further investigation into the nuanced regulation and function of **BLT-1** in different cellular contexts will continue to be a critical area of research with significant therapeutic potential.

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